4,4',4''-Nitrilotriphenol
Overview
Description
4,4’,4’'-Nitrilotriphenol is an organic compound with the molecular formula C21H15NO6. It is known for its unique structure, which consists of a nitrilo group (-N=) attached to three phenol groups. This compound is used in various fields, including organic synthesis and pharmaceutical synthesis.
Preparation Methods
4,4’,4’'-Nitrilotriphenol can be synthesized through different methods. One common approach involves the extraction of compounds from natural sources, such as Praxelis clematidea. The dried aerial parts of the plant are subjected to ethanol extraction, followed by solvent partitioning using hexane, chloroform, ethyl acetate, and water. The fractions are then separated using silica gel chromatography and reversed-phase chromatography . Another method involves the use of low-cost raw materials and simple reactions to produce the compound, followed by oxidation with air to obtain the desired product .
Chemical Reactions Analysis
4,4’,4’'-Nitrilotriphenol undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the reduction of 4-nitrophenol to 4-aminophenol, which is commonly used to assess the catalytic activity of metallic nanoparticles. This reaction is important for industrial water treatment and synthetic pathways. The compound also forms complexes that are pivotal in studying bimolecular nucleophilic substitution reactions.
Scientific Research Applications
4,4’,4’'-Nitrilotriphenol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and pharmaceutical synthesis. In biology, it has been evaluated for its antimicrobial effects against bacterial and fungal pathogens, such as Xanthomonas oryzae and Pyricularia oryzae . In medicine, it is investigated for its potential use in developing electrochemical sensors and photocatalytic degradation processes for environmental remediation. Additionally, it is explored as an organic radical cathode material for high-rate aqueous zinc-ion batteries .
Mechanism of Action
The mechanism of action of 4,4’,4’'-Nitrilotriphenol involves its interaction with molecular targets and pathways. For instance, its reduction reaction with 4-nitrophenol to 4-aminophenol is facilitated by the catalytic activity of metallic nanoparticles. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal pathogens . In electrochemical applications, its high electron conductivity and stability contribute to its effectiveness as a cathode material .
Comparison with Similar Compounds
4,4’,4’‘-Nitrilotriphenol can be compared with other similar compounds, such as 2,4-Dinitrophenol. While both compounds are used in biochemical studies, 4,4’,4’'-Nitrilotriphenol is unique due to its specific structure and applications in various fields. Other similar compounds include 4-aminothiophenol, which is used in surface-enhanced Raman scattering research, and graphitic carbon nitride-based photocatalysts used for environmental remediation.
Properties
IUPAC Name |
4-(4-hydroxy-N-(4-hydroxyphenyl)anilino)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPXQMGQXGDRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595896 | |
Record name | 4,4',4''-Nitrilotriphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25926-14-1 | |
Record name | 4,4',4''-Nitrilotriphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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